5-Bromo-2-isopropyl-4-methoxy-phenol
Description
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13BrO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 |
InChI Key |
SLUPSAMQWUIFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Diaminopyrimidine Intermediates in P2X3 Antagonist Synthesis
Executive Summary: The P2X3 Therapeutic Axis
Chronic cough, affecting up to 10% of the adult population, represents a significant unmet medical need. The physiological driver is often hypersensitivity of vagal afferent C-fibers. The P2X3 receptor , an ATP-gated ion channel, is the primary transducer of this hypersensitivity. When airway tissues are irritated, extracellular ATP is released, binding to P2X3 homotrimers (and P2X2/3 heterotrimers) to trigger depolarization and the cough reflex.
Diaminopyrimidines have emerged as the privileged scaffold for P2X3 antagonism.[1][2][3] Structurally, the 2,4-diaminopyrimidine core mimics the adenine ring of ATP, allowing these small molecules to competitively or allosterically inhibit the receptor. This guide analyzes the synthetic chemistry, intermediate isolation, and process optimization of this class, using Gefapixant (MK-7264) as the primary technical case study.
Mechanism of Action & Structural Logic
Pharmacophore Rationale
The 2,4-diaminopyrimidine moiety is critical for high-affinity binding. Structural Activity Relationship (SAR) studies indicate:
-
Adenine Mimicry: The diaminopyrimidine core forms key hydrogen bonds within the ATP-binding pocket of the P2X3 receptor, similar to the endogenous ligand.
-
Selectivity: Substitutions at the 5-position (typically an aryl ether or sulfonamide-linked aryl group) dictate selectivity between P2X3 (cough efficacy) and P2X2/3 (taste disturbance/dysgeusia).
Signaling Pathway Visualization
The following diagram illustrates the pathological signaling cascade blocked by diaminopyrimidine derivatives.
Figure 1: P2X3 signaling cascade and the site of diaminopyrimidine intervention.
Synthetic Routes & Key Intermediates
The synthesis of P2X3 antagonists like Gefapixant has evolved from medicinal chemistry routes (linear) to process chemistry routes (convergent). The modern approach relies on the coupling of two highly functionalized intermediates: a Halogenated Diaminopyrimidine and a Sulfonamide Aryl Boronate/Ether .
The Convergent Strategy
The most robust industrial route utilizes a Suzuki-Miyaura coupling or an
Key Intermediate A: 5-Bromo-2,4-diaminopyrimidine
-
Role: Provides the pharmacophore core.
-
Synthesis: Often derived from uracil derivatives or via direct bromination of 2,4-diaminopyrimidine.
-
Critical Quality Attribute (CQA): Regiopurity (avoiding 6-bromo isomers).
Key Intermediate B: The Aryl Partner (Sulfonamide)
-
Role: Provides metabolic stability and receptor subtype selectivity.
-
Structure: Typically a methoxy-substituted benzene sulfonamide.
Synthetic Workflow Diagram
The following flowchart depicts the "Green" manufacturing process developed for Gefapixant (MK-7264).
Figure 2: Convergent synthesis of Gefapixant highlighting key intermediate streams.
Technical Data: Intermediate Profiling
The following table summarizes the physicochemical properties and handling requirements for the primary intermediates used in this drug class.
| Intermediate Class | Chemical Name (Example) | CAS RN (Representative) | Function | Key Impurity Risk |
| Pyrimidine Core | 5-iodo-2,4-diaminopyrimidine | 1354898-44-6 | Pharmacophore Anchor | Di-iodinated species; 6-iodo regioisomer |
| Aryl Linker | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | 1022161-66-3 | Selectivity Determinant | Des-isopropyl analog; Hydrolysis products |
| Reagent | Chlorosulfonic acid | 7790-94-5 | Functionalization Agent | Sulfuric acid contamination; HCl gas evolution |
Experimental Protocol: Synthesis of 5-Iodo-2,4-diaminopyrimidine
This protocol describes the preparation of the critical "Intermediate A" via electrophilic aromatic substitution. This step is pivotal for introducing the handle required for subsequent coupling.
Objective: Iodination of the C5 position of the pyrimidine ring with high regioselectivity.
Materials
-
Substrate: 2,4-Diaminopyrimidine (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Methodology
-
Dissolution: Charge a reactor with 2,4-Diaminopyrimidine and Acetonitrile (10 volumes). Stir at 20–25°C until a suspension or partial solution is achieved.
-
Addition: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 30°C to prevent di-iodination.
-
Reaction: Agitate the mixture at 25°C for 2–4 hours.
-
IPC (In-Process Control): Monitor via HPLC. Target: < 1.0% starting material remaining.
-
-
Quench: Slowly add 10% aqueous Sodium Thiosulfate solution to neutralize excess iodine species. The color should shift from reddish-brown to pale yellow.
-
Isolation:
-
Cool the slurry to 0–5°C and age for 1 hour.
-
Filter the solids.[4]
-
Wash the cake with cold water (2 x 3 vol) followed by cold Acetonitrile (1 x 2 vol).
-
-
Drying: Dry under vacuum at 45°C to constant weight.
Expected Yield: 85–92% Purity: > 98.5% (HPLC area %)
Process Optimization & Quality Control
Impurity Management
In the synthesis of diaminopyrimidine intermediates, two specific impurity classes must be controlled:
-
Regioisomers: When substituting the pyrimidine ring, the C6 position is electronically active. Using blocked C6 precursors or highly specific catalysts (e.g., steric control) is essential.
-
Genotoxic Impurities (GTIs): Alkyl halides and sulfonyl chlorides used in the synthesis of the aryl partner are potential GTIs. These must be purged to ppm levels, typically via downstream salt formation (e.g., Gefapixant Citrate) which rejects these lipophilic impurities.
"Green" Chemistry Improvements
Recent advancements by Merck & Co. for MK-7264 have introduced:
-
Flow Chemistry: Used for the chlorosulfonylation step to manage the exotherm and handle the corrosive chlorosulfonic acid safely.
-
Aqueous Ammonia: Replaced ammonia gas for the sulfonamide formation, reducing pressure hazards.
References
-
Richards, S., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview." Organic Process Research & Development. Link
-
Maloney, K. M., et al. (2020).[5][6] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." Organic Process Research & Development. Link
-
Carter, D. S., et al. (2009).[1][7] "Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X3/P2X2/3 antagonist for the treatment of pain."[1][7] Bioorganic & Medicinal Chemistry Letters. Link
-
Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling.[1] Link
-
Merck Sharp & Dohme Corp. (2019).[5] "Novel process for synthesis of a phenoxy diaminopyrimidine compound."[5] World Intellectual Property Organization Patent WO2019209607.[8] Link
Sources
- 1. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 2. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jocpr.com [jocpr.com]
- 5. WO2022083476A1 - Crystal form of gefapixant citrate, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X(3)/P2X(2/3) antagonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2022060945A1 - Solid state forms of gefapixant and process for preparation thereof - Google Patents [patents.google.com]
Methodological & Application
Protocol for synthesizing 5-Bromo-2-isopropyl-4-methoxy-phenol from thymol derivatives
[1][2]
Executive Summary & Retrosynthetic Analysis
The synthesis of 5-Bromo-2-isopropyl-4-methoxy-phenol requires the precise installation of a methoxy group and a bromine atom onto the 2-isopropylphenol scaffold. The challenge lies in regioselectivity : directing the bromine to the C5 position (para to the isopropyl group) rather than the C6 position (ortho to the phenol).
Retrosynthetic Pathway
-
Precursor: 2-Isopropyl-4-methoxyphenol.
-
Intermediate: 2-Isopropyl-1,4-hydroquinone.
-
Starting Material: 2-Isopropylphenol (o-Cumenol).
Reaction Logic Diagram (Graphviz)
Caption: Retrosynthetic logic flow from starting material to target, highlighting key transformation steps.
Experimental Protocol
Phase 1: Synthesis of 2-Isopropyl-1,4-hydroquinone
Objective: Introduce a hydroxyl group at the C4 position. Method: Nitrosation followed by reduction and hydrolysis (preferred over Elbs oxidation for higher purity).
Step 1.1: Nitrosation
-
Reagents: 2-Isopropylphenol (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), HCl (conc.), Water, Ethanol.
-
Procedure:
-
Dissolve 2-isopropylphenol in ethanol/water (1:1) and cool to 0–5°C.
-
Add HCl dropwise to acidify.[3]
-
Add an aqueous solution of NaNO₂ dropwise, maintaining temperature <5°C. The solution will turn dark red/brown as 4-nitroso-2-isopropylphenol forms.
-
Stir for 2 hours at 0°C.
-
Filter the precipitate, wash with cold water, and dry.[4]
-
Step 1.2: Reduction to Aminophenol
-
Reagents: 4-Nitroso-2-isopropylphenol, Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C.
-
Procedure:
-
Dissolve the nitroso compound in dilute NaOH (forming the oxime salt).
-
Add Sodium Dithionite portion-wise until the solution decolorizes (indicating reduction to 4-amino-2-isopropylphenol ).
-
Alternatively, perform catalytic hydrogenation (H₂, Pd/C, MeOH).
-
Step 1.3: Oxidation to Quinone & Reduction to Hydroquinone
Note: Direct hydrolysis of the amine is difficult. It is cleaner to oxidize to the quinone and then reduce.
-
Oxidation: Treat the crude amine with Ferric Chloride (FeCl₃) in acidic solution to yield 2-isopropyl-1,4-benzoquinone (a yellow oil/solid). Steam distill if necessary for high purity.
-
Reduction: Dissolve the quinone in ether/water and shake with excess Sodium Dithionite (Na₂S₂O₄). The yellow color disappears.
-
Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate to yield 2-isopropyl-1,4-hydroquinone as a white crystalline solid.
Phase 2: Selective Monomethylation
Objective: Selectively methylate the C4-OH while leaving the C1-OH free. Rationale: The C1-OH is sterically hindered by the bulky ortho-isopropyl group. The C4-OH is unhindered. Under controlled conditions, methylation occurs preferentially at C4.
-
Reagents: 2-Isopropyl-1,4-hydroquinone (1.0 eq), Dimethyl Sulfate (Me₂SO₄, 1.05 eq) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃, 1.1 eq), Acetone.
-
Procedure:
-
Dissolve the hydroquinone in anhydrous acetone under N₂ atmosphere.
-
Add K₂CO₃ (anhydrous).[5]
-
Cool to 0°C.
-
Add Me₂SO₄ dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 4:1). Look for the mono-methylated product spot. Over-methylation leads to the dimethoxy byproduct.
-
-
Workup:
Phase 3: Regioselective Bromination
Objective: Install Bromine at C5. Challenge: Competition between C6 (activated by OH) and C5 (activated by OMe and para-iPr). Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at low temperature to favor the para-to-alkyl position (C5) over the ortho-to-OH position (C6).
-
Reagents: 2-Isopropyl-4-methoxyphenol (1.0 eq), NBS (1.0 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-isopropyl-4-methoxyphenol in MeCN (0.1 M concentration).
-
Cool the solution to -10°C to -5°C.
-
Dissolve NBS in MeCN and add dropwise over 1 hour. Slow addition is critical to avoid over-bromination.
-
Stir at 0°C for 4 hours.
-
-
Mechanism Check:
-
C5 Activation: Ortho to -OMe (Strong), Para to -iPr (Weak).
-
C6 Activation: Ortho to -OH (Strong), Meta to -OMe.
-
Outcome: The synergistic activation at C5 usually dominates, but C6 isomer is a common impurity (approx. 10-15%).
-
-
Workup:
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.
-
Extract with Ethyl Acetate.[6]
-
Wash with brine, dry over Na₂SO₄.
-
-
Purification:
-
The crude mixture will likely contain the C5-bromo (Target) and C6-bromo isomers.
-
Separation: Flash Chromatography (Gradient: Hexane -> 5% EtOAc/Hexane).
-
Characterization: The target 5-Bromo-2-isopropyl-4-methoxy-phenol typically elutes after the non-polar impurities but requires careful fractionation.
-
Yield Target: 35–50% (isolated).
-
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow oil to off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |
| Identity (NMR) | 1H NMR (CDCl3): δ 6.9-7.0 (s, 1H, H-3 or H-6)δ 6.6-6.7 (s, 1H, H-6 or H-3)δ 5.0 (s, 1H, -OH)δ 3.8 (s, 3H, -OMe)δ 3.2 (m, 1H, CH of iPr)δ 1.2 (d, 6H, Me of iPr) | 1H NMR (400 MHz) |
| Mass Spec | [M-H]- = 243/245 (Br isotope pattern) | LC-MS (ESI Negative) |
| Key Impurity | 6-Bromo-2-isopropyl-4-methoxyphenol | GC-MS / NMR |
Structural Validation Diagram
Caption: Divergence of bromination products. Optimization of solvent and temperature minimizes the C6-impurity.
Safety & Handling
-
Bromine/NBS: Severe irritants. Handle in a fume hood.
-
Dimethyl Sulfate: Potent carcinogen. Use Methyl Iodide if safety protocols for DMS are insufficient, though DMS often gives better yields.
-
Nitrosophenols: Can be energetic. Do not heat the dry solid.
References
-
Regioselectivity of Bromination
-
P2X3 Antagonist Synthesis (Source of Target Molecule)
-
Dillon, M. P., et al. (2010). Diaminopyrimidines as P2X3 and P2X2/3 antagonists. U.S. Patent No.[7] 7,858,632. Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the isolation of 5-bromo-2-isopropyl-4-methoxy-phenol (34% yield)
-
- Bovonsombat, P., et al. (2009). Regioselective Bromination of Phenols. Tetrahedron Letters.
-
Starting Material Preparation (Thymol Derivatives)
-
Organic Syntheses, Coll.[8] Vol. 1, p. 511 (1941); Vol. 2, p. 35 (1922). (Nitrosation of phenols).
-
Sources
- 1. WO2017058645A1 - Diaminopyrimidine p2x3 and p2x2/3 receptor modulators for use in the treatment of cough - Google Patents [patents.google.com]
- 2. US7858632B2 - Diaminopyrimidines as P2X3 and P2X2/3 antagonists - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CN104744219B - Preparation method of thymol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 7. EP0384043A2 - Methods for the preparation of brominated intermediates - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: O-Alkylation of 5-Bromo-2-isopropyl-4-methoxy-phenol with Iodoacetonitrile
Executive Summary
This Application Note provides a rigorous protocol for the synthesis of 2-(5-bromo-2-isopropyl-4-methoxyphenoxy)acetonitrile . This reaction involves the O-alkylation of 5-Bromo-2-isopropyl-4-methoxy-phenol using iodoacetonitrile under basic conditions.
This specific transformation is a critical intermediate step in the synthesis of various pharmaceutical candidates, particularly in the development of SGLT2 inhibitors and kinase inhibitors where the 2-isopropyl-4-methoxyphenol scaffold serves as a key pharmacophore. The introduction of the cyanomethyl group (
Key Technical Highlights:
-
Reaction Type: Williamson Ether Synthesis (
Mechanism).[1][2][3][4] -
Critical Control: Temperature control is vital to prevent the polymerization of iodoacetonitrile.
-
Safety Warning: Iodoacetonitrile is a potent lachrymator and alkylating agent.
Chemical Basis & Mechanism[4]
Mechanistic Pathway
The reaction proceeds via a classic
-
Deprotonation: The base (Potassium Carbonate) deprotonates the phenol hydroxyl group, generating a resonance-stabilized phenoxide anion. The steric bulk of the isopropyl group at the ortho position requires a base capable of overcoming minor steric hindrance, though the acidity of the phenol (
) facilitates easy deprotonation. -
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic methylene carbon of iodoacetonitrile.
-
Leaving Group Departure: Iodide (
) is displaced, forming the ether linkage.
Reaction Scheme Visualization
Caption: Mechanistic flow of the Williamson Ether Synthesis for the target cyanomethyl ether.
Experimental Protocol
Materials & Equipment
-
Substrate: 5-Bromo-2-isopropyl-4-methoxy-phenol (Purity >98%).
-
Reagent: Iodoacetonitrile (Store at 2-8°C, stabilize with Copper if necessary).
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (Fine powder is critical for kinetics). -
Solvent: Acetonitrile (MeCN), anhydrous (Water <50 ppm) or DMF (for faster rates).
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, oil bath.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Inert Atmosphere: Flame-dry a 100 mL 3-neck flask and cool under a stream of Nitrogen (
). -
Dissolution: Charge the flask with 5-Bromo-2-isopropyl-4-methoxy-phenol (1.0 equiv, e.g., 5.0 g). Add anhydrous Acetonitrile (MeCN) (10 volumes, 50 mL). Stir until fully dissolved.
-
Base Addition: Add
(2.0 equiv, finely ground) in a single portion. The suspension will turn slightly yellow/orange as the phenoxide forms. -
Activation: Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.
Step 2: Alkylation
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add Iodoacetonitrile (1.2 equiv) dropwise over 10 minutes.
-
Note: Cooling is required because iodoacetonitrile is highly reactive; controlling the exotherm prevents nitrile polymerization.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).
-
Heating (Optional): If TLC/HPLC indicates incomplete conversion after 2 hours, heat the mixture to 50°C .
-
Caution: Do not exceed 60°C. High temperatures degrade the iodoacetonitrile.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar (higher
) than the phenol.
Step 3: Workup & Isolation
-
Quench: Filter the reaction mixture through a Celite pad to remove inorganic salts (
, KI). Rinse the pad with EtOAc. -
Concentration: Concentrate the filtrate under reduced pressure to remove MeCN.
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:
-
1x Water
-
1x 1M NaOH (Critical step to remove unreacted phenol).
-
1x Brine.
-
-
Drying: Dry the organic layer over
, filter, and concentrate to dryness.
Purification
-
Crude State: The product usually solidifies upon standing.
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Heptane (1:5) .
-
Column Chromatography: If necessary, elute with Hexane/EtOAc (gradient 0%
20%).
Optimization & Troubleshooting
Solvent & Base Selection Matrix
The choice of solvent dramatically impacts reaction rate and impurity profile.
| Parameter | Recommended | Alternative | Notes |
| Solvent | Acetonitrile (MeCN) | DMF / Acetone | MeCN offers the best balance of solubility and easy removal. DMF accelerates the reaction but is harder to remove. |
| Base | |||
| Temp | 25°C - 50°C | 0°C - RT | Avoid refluxing >60°C to prevent "darkening" of the reaction (nitrile decomposition). |
Process Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization & Expected Data
To validate the synthesis, look for these key spectroscopic signatures:
-
1H NMR (400 MHz,
):-
~4.75 ppm (s, 2H): Characteristic singlet for the
protons. -
~3.85 ppm (s, 3H): Methoxy group (
). -
~3.30 ppm (sept, 1H): Isopropyl methine (
). - ~1.20 ppm (d, 6H): Isopropyl methyls.
-
Aromatic Region: Two singlets (due to para-substitution pattern) around 6.8 - 7.2 ppm.
-
~4.75 ppm (s, 2H): Characteristic singlet for the
-
IR Spectroscopy:
-
Nitrile Stretch: Sharp, weak band at 2250
. -
Ether Stretch: Strong bands at 1200-1275
.
-
Safety & Handling (Critical)
-
Iodoacetonitrile:
-
Hazard: Fatal if inhaled, toxic in contact with skin. Severe lachrymator (tear gas effect).
-
Control: Handle only in a functioning fume hood. Double glove (Nitrile). Have 10% aqueous Sodium Thiosulfate ready to neutralize spills (reacts with alkyl halides).
-
-
Phenol Derivatives:
-
Can cause chemical burns.[2] Wash immediately with PEG-400 or copious water if exposed.
-
-
Waste Disposal:
-
Aqueous waste containing iodoacetonitrile residues should be treated with dilute ammonia or thiosulfate before disposal to destroy the alkylating agent.
-
References
-
LookChem. (n.d.). Acetonitrile, 2-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-.[5] Retrieved from [Link]
- Validation: Confirms the existence and protocol for the 5-iodo analog using Williamson conditions.
- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
Application Notes and Protocols for the O-alkylation of 5-Bromo-2-isopropyl-4-methoxy-phenol
Introduction: The Significance of Phenolic Ethers
The O-alkylation of phenols is a cornerstone transformation in organic synthesis, leading to the formation of aryl ethers. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of an alkyl group to the phenolic oxygen can profoundly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. Consequently, the development of robust and efficient O-alkylation protocols is of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview and a detailed experimental protocol for the O-alkylation of a sterically hindered and electronically-defined substrate, 5-Bromo-2-isopropyl-4-methoxy-phenol. The principles and techniques described herein are broadly applicable to a wide range of phenolic substrates.
Mechanistic Insights: The Williamson Ether Synthesis
The most reliable and widely employed method for the synthesis of ethers is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of phenol O-alkylation, the reaction involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group), displacing the halide and forming the C-O ether bond.[2]
For the SN2 mechanism to be efficient, the alkylating agent should ideally be a primary or methyl halide to minimize competing elimination reactions (E2), which are more prevalent with secondary and tertiary halides.[2][3]
Sources
Application Note: A Step-by-Step Guide to the Synthesis of Diaminopyrimidine Derivatives from Phenolic Precursors
Abstract
Diaminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent enzyme inhibitors for oncology and infectious diseases.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of 2,4-diaminopyrimidine derivatives, beginning with readily available phenolic precursors. We will detail a robust and logical synthetic pathway, moving from the initial activation of the phenol through O-alkylation, subsequent functional group manipulation, and culminating in the critical ring-closing cyclization with guanidine. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and mechanistic insights that govern each transformation, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of the Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged scaffold in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the binding interactions of endogenous purines and pyrimidines, making it an effective inhibitor of various enzymes. Historically, diaminopyrimidines gained prominence as dihydrofolate reductase (DHFR) inhibitors, a class of drugs that interfere with DNA synthesis in pathogens and cancer cells.[2] This includes well-known drugs like the antibacterial Trimethoprim and the antiprotozoal Pyrimethamine.[2][3]
More recently, the scaffold has been successfully employed in the design of highly selective kinase inhibitors, which are critical in targeted cancer therapy.[4][5][6] The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesizing these complex molecules from simple, commercially available starting materials is a key objective in process chemistry. Phenols represent an ideal class of precursors due to their vast structural diversity and commercial availability. The strategy outlined herein provides a reliable method to convert this simple aromatic hydroxyl group into a complex, high-value heterocyclic core.
Overall Synthetic Strategy
The transformation of a phenol into a 5-phenoxy-2,4-diaminopyrimidine derivative is a multi-step process that involves building a three-carbon chain onto the phenolic oxygen, which will ultimately form part of the pyrimidine ring. The general workflow is depicted below.
Figure 1: High-level workflow for the synthesis of 2,4-diaminopyrimidine derivatives from phenolic precursors.
This strategy is built on three key transformations:
-
O-Alkylation: The phenolic hydroxyl group, a weak nucleophile, is deprotonated by a mild base and reacts with a cyanomethyl alkylating agent to form a stable phenoxyacetonitrile intermediate.[7]
-
Enamine Formation: The methylene group adjacent to the nitrile is activated and reacts with an electrophilic one-carbon source, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), to form a key enamine intermediate.[7]
-
Pyrimidine Ring Formation: The final and most critical step is the condensation of the enamine intermediate with guanidine. This reaction proceeds via a nucleophilic attack followed by cyclization and elimination to construct the desired 2,4-diaminopyrimidine ring system.[7]
Key Synthetic Transformations & Mechanistic Insights
A deep understanding of the mechanism behind each step is crucial for troubleshooting and optimization.
Step 1: O-Alkylation of the Phenolic Precursor
This step is a variation of the classic Williamson ether synthesis. The phenol is treated with a mild base, such as potassium carbonate (K₂CO₃), which is sufficient to deprotonate the acidic phenolic proton, forming a phenoxide anion. This potent nucleophile then displaces a halide on an alkylating agent, in this case, bromoacetonitrile or a similar cyanomethylating agent.
-
Causality: The choice of a mild base like K₂CO₃ is critical. Stronger bases (e.g., NaH) are often unnecessary and could promote side reactions on other functional groups. The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to effectively solvate the cation without interfering with the nucleophilic phenoxide.[7] The cyano group is essential as it activates the adjacent methylene protons for the subsequent reaction step.
Step 2: Formation of the Enamine Intermediate
The workhorse reagent for this transformation is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The methylene protons alpha to the nitrile group in the phenoxyacetonitrile intermediate are acidic enough to be abstracted or to react directly with the highly electrophilic central carbon of DMF-DMA.
Figure 2: Condensation of phenoxyacetonitrile with DMF-DMA.
-
Causality: DMF-DMA serves a dual purpose: it acts as a one-carbon electrophile and its dimethylamino group becomes part of the resulting enamine. The reaction is driven forward by the elimination of two molecules of methanol, which are typically removed by distillation to push the equilibrium towards the product.[7] This step effectively installs the necessary functionality for the subsequent cyclization with guanidine.
Step 3: Guanidine-Mediated Ring Closure
This is the key pyrimidine-forming step. Guanidine contains the requisite N-C-N fragment to form the final ring. The reaction proceeds through a sequence of nucleophilic addition and elimination steps. The enamine intermediate is attacked by one of the amino groups of guanidine, leading to the displacement of the dimethylamine group. This is followed by an intramolecular cyclization where the second amino group of the guanidine attacks the nitrile carbon, forming the six-membered ring. A final tautomerization yields the aromatic 2,4-diaminopyrimidine.
-
Causality: Guanidine is used as a salt, often guanidine carbonate, for stability. A base is typically not required as guanidine itself is sufficiently basic to catalyze the reaction. The choice of a high-boiling polar solvent like DMF is common to ensure the reactants remain in solution and to provide the thermal energy needed to overcome the activation barriers for cyclization and elimination.[7]
Detailed Experimental Protocols
The following protocols are generalized from established procedures and should be adapted based on the specific phenolic substrate.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of (Phenoxy)acetonitrile Derivative (c)
| Reagent | Molar Eq. | Notes |
| Substituted Phenol (b) | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Mild base, should be finely ground |
| Bromoacetonitrile | 1.1 - 1.2 | Alkylating agent, lachrymator |
| Acetonitrile (ACN) | 5-10 mL/mmol | Reaction solvent, anhydrous |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until consumption of the starting phenol is complete (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure (phenoxy)acetonitrile derivative.
Protocol 4.2: Synthesis of Enamine Intermediate (g)
| Reagent | Molar Eq. | Notes |
| (Phenoxy)acetonitrile (c) | 1.0 | From Protocol 4.1 |
| DMF-DMA | 1.5 - 2.0 | Reagent and solvent |
Procedure:
-
In a round-bottom flask fitted with a distillation head, combine the (phenoxy)acetonitrile derivative (1.0 eq) and DMF-DMA (1.5 eq).
-
Heat the mixture to 120-140°C. Methanol will begin to distill off as the reaction proceeds.
-
Continue heating for 2-4 hours, or until methanol evolution ceases. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, remove any excess DMF-DMA under high vacuum. The resulting crude enamine is often a viscous oil or solid and is typically used in the next step without further purification.[7]
Protocol 4.3: Synthesis of 5-Phenoxy-2,4-diaminopyrimidine (h)
| Reagent | Molar Eq. | Notes |
| Enamine Intermediate (g) | 1.0 | From Protocol 4.2 |
| Guanidine Carbonate | 1.0 - 1.5 | Ring-forming reagent |
| Dimethylformamide (DMF) | 5-10 mL/mmol | Reaction solvent, anhydrous |
Procedure:
-
To a round-bottom flask, add the crude enamine intermediate (1.0 eq), guanidine carbonate (1.2 eq), and DMF.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain heating and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water with stirring. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then a non-polar solvent like diethyl ether or hexane to remove residual DMF and impurities.
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to afford the pure 5-phenoxy-2,4-diaminopyrimidine derivative.
Troubleshooting and Optimization
-
Low Yield in Step 1 (Alkylation): Ensure anhydrous conditions, as water can quench the phenoxide. Grinding the K₂CO₃ into a fine powder increases its surface area and reactivity. If the reaction is still sluggish, a stronger base/solvent system like NaH in THF can be considered, but compatibility with other functional groups must be assessed.
-
Incomplete Reaction in Step 2 (Enamine Formation): Ensure efficient removal of methanol by using a proper distillation setup. A slight excess of DMF-DMA can help drive the reaction to completion.
-
Side Products in Step 3 (Cyclization): The high temperatures required can sometimes lead to decomposition. If significant degradation is observed, attempt the reaction at a lower temperature for a longer period. Ensure the enamine intermediate is reasonably pure, as impurities can interfere with the cyclization.
Conclusion
The synthetic route detailed in this application note provides a reliable and versatile method for converting a wide array of phenolic precursors into medicinally relevant 2,4-diaminopyrimidine derivatives. By understanding the function of each reagent and the mechanism of each transformation, researchers can effectively troubleshoot and adapt these protocols to their specific synthetic targets. This pathway highlights a logical and efficient approach to building molecular complexity from simple, abundant starting materials, a foundational principle in modern drug development.
References
-
Title: Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach Source: ACS Omega URL: [Link]
-
Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: MDPI URL: [Link]
-
Title: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action Source: YouTube URL: [Link]
- Title: Preparation of 2,4-diaminopyrimidines Source: Google Patents URL
-
Title: Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL: [Link]
-
Title: Diaminopyrimidine Oxide Is A New Type Of Anti-hair Loss Active. Source: Mobelbio Industry News URL: [Link]
-
Title: Diaminopyrimidine - Wikipedia Source: Wikipedia URL: [Link]
- Title: Process for synthesis of phenoxy diaminopyrimidine derivatives Source: Google Patents URL
-
Title: Diaminopyrimidine Source: PDB-101 URL: [Link]
Sources
- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 3. youtube.com [youtube.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of 2-isopropyl-4-methoxyphenol
Welcome to the technical support center for the bromination of 2-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield, control selectivity, and ensure product purity.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established chemical principles and field-proven laboratory practices.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes and solutions?
Answer:
Low or no conversion is a common but solvable issue in electrophilic aromatic substitution. The root cause typically involves reaction kinetics or reagent integrity.
-
Cause A: Insufficient Electrophilicity of the Brominating Agent.
-
Explanation: N-Bromosuccinimide (NBS) is the preferred reagent for controlled bromination of activated phenols like yours.[1][2] However, its effectiveness can be compromised by age or improper storage, leading to decomposition. The reaction relies on the generation of an electrophilic bromine species.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or purified NBS. NBS can be recrystallized from hot water to remove succinimide impurities.
-
Consider Catalysis: The reaction can be sluggish without a catalyst. Adding a catalytic amount (5-10 mol%) of a mild acid like p-toluenesulfonic acid (pTsOH) can significantly accelerate the reaction rate without promoting unwanted side reactions.[3]
-
-
-
Cause B: Suboptimal Reaction Conditions.
-
Explanation: Phenol brominations are sensitive to temperature. While the high activation of your substrate allows for mild conditions, the reaction may be too slow at very low temperatures.
-
Solution:
-
Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC). If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be applied, but be cautious as higher temperatures can decrease selectivity.[4]
-
Reaction Time: Ensure the reaction is allowed to run to completion. Use TLC to track the disappearance of the starting material before quenching the reaction. Incomplete reactions are a primary cause of low yields.[5]
-
-
Troubleshooting Workflow: Low Conversion
Caption: A stepwise workflow for troubleshooting low reaction yields.
Question 2: My final product is a mixture of isomers (poor regioselectivity). How can I synthesize the desired mono-brominated product selectively?
Answer:
Controlling regioselectivity is the central challenge for this highly activated substrate. The powerful activating effects of the hydroxyl and methoxy groups make multiple positions on the ring susceptible to attack.[6][7] Over-bromination to di- or tri-brominated species is also a significant risk.[8]
-
Cause A: Solvent Choice.
-
Explanation: The solvent plays a crucial role in directing the electrophile. Protic or highly polar solvents can ionize the phenol to a phenoxide, which is extremely reactive and leads to multiple substitutions.[9] Furthermore, the solvent can influence which ortho position is favored through hydrogen bonding interactions.[10]
-
Solution:
-
Use Non-Polar Solvents: Conduct the reaction in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetonitrile (MeCN).[2] Acetonitrile is often an excellent choice.
-
Leverage Solvent Directing Effects: In a solvent like acetonitrile, hydrogen bonding between the solvent's nitrogen and the phenolic proton can sterically encumber the ortho positions, potentially favoring substitution at the less hindered C5 position (ortho to the methoxy group).[10]
-
-
-
Cause B: Reagent Stoichiometry and Addition Rate.
-
Explanation: Using a large excess of the brominating agent or adding it too quickly creates high local concentrations, promoting multiple brominations.
-
Solution:
-
Control Stoichiometry: Use a precise amount of NBS, typically 1.0 to 1.1 equivalents.
-
Slow Addition: Dissolve the NBS in the reaction solvent and add it dropwise to the solution of the phenol at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring mono-substitution.[3]
-
-
Data Summary: Solvent and Catalyst Effects on Phenol Bromination
| Brominating Agent | Substrate Type | Solvent | Catalyst | Key Outcome | Reference |
| NBS | para-Substituted Phenol | Methanol | pTsOH (10%) | High yield (>86%) of mono-ortho product | [3] |
| NBS | 2-isopropylphenol | Toluene | None | 96% ortho-bromination product | [10] |
| NBS | 2-isopropylphenol | Acetonitrile | None | 94% para-bromination product | [10] |
| H₂O₂-HBr | p-tert-butylphenol | Water | None | Quantitative, regioselective mono-bromo | [11] |
Question 3: The reaction produces a dark, tarry substance, making purification difficult. What causes this and how can it be prevented?
Answer:
Phenols are highly susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[12] This is often exacerbated by strong reagents, light, or air.
-
Cause A: Oxidation of Phenol.
-
Explanation: The electron-rich nature of the phenol ring makes it easy to oxidize, forming quinone-type structures and other colored impurities.
-
Solution:
-
Inert Atmosphere: While not always necessary for robust reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.
-
Protect from Light: Perform the reaction in a flask wrapped in aluminum foil, as light can sometimes promote radical side reactions with NBS or photo-oxidation.[13]
-
-
-
Cause B: Harsh Workup Conditions.
-
Explanation: The crude product can degrade if exposed to strong acids or bases during the workup procedure. The byproduct of the NBS reaction is succinimide, which is water-soluble.
-
Solution:
-
Mild Aqueous Workup: Quench the reaction with a mild reducing agent like aqueous sodium bisulfite (NaHSO₃) to destroy any unreacted bromine or NBS. This will typically discharge any yellow/orange color.
-
Standard Extraction: After quenching, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[14]
-
Purification: The crude product should be purified promptly by column chromatography on silica gel or by recrystallization to prevent long-term degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the bromination of 2-isopropyl-4-methoxyphenol?
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The electron-rich phenol ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺), which is generated from the brominating agent (e.g., NBS). This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In a final, rapid step, a base (e.g., solvent or succinimide anion) removes a proton from the carbon where the bromine was added, restoring aromaticity and yielding the final product.[15]
Mechanism: Electrophilic Aromatic Substitution
Caption: The two-step mechanism of electrophilic aromatic substitution.
Q2: Why is N-Bromosuccinimide (NBS) generally preferred over elemental bromine (Br₂)?
NBS is favored for several key reasons:
-
Safety and Handling: Elemental bromine (Br₂) is a highly corrosive, toxic, and volatile liquid. NBS is a crystalline solid that is much easier and safer to handle.[2]
-
Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine, which helps to prevent over-bromination, a common issue with the highly reactive Br₂.[2][3]
-
Milder Byproducts: The reaction with NBS produces succinimide, which is less acidic and easier to remove during workup than the hydrogen bromide (HBr) generated when using Br₂.
Q3: How do the isopropyl and methoxy groups on the phenol ring influence the reaction's outcome?
Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups . They donate electron density into the benzene ring through resonance, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself.[6][7] They are also ortho, para-directors , meaning they direct the incoming electrophile to the positions ortho and para relative to themselves. The isopropyl (-CH(CH₃)₂) group is a weak activating group and also an ortho, para-director.
In your specific molecule:
-
The para position relative to the hydroxyl group is blocked by the methoxy group.
-
The combined directing effects strongly favor substitution at the available ortho positions.
-
The bulky isopropyl group provides significant steric hindrance , which can disfavor substitution at the adjacent C3 and C6 positions, potentially making the C5 position (ortho to the methoxy group) a more favorable site for attack, depending on the reaction conditions.
Q4: What is the most reliable method for monitoring the reaction's progress?
Thin-Layer Chromatography (TLC) is the ideal method. Spot the reaction mixture on a TLC plate alongside a spot of your starting material. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. This allows you to determine the optimal reaction time and avoid the formation of byproducts from letting the reaction run for too long.
Recommended Experimental Protocol
The following is a generalized protocol for the mono-bromination of 2-isopropyl-4-methoxyphenol, based on methods reported for similar activated phenols.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (1.0 eq.) and dissolve it in acetonitrile (approx. 0.1 M concentration). If using a catalyst, add p-toluenesulfonic acid (0.1 eq.) at this stage.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of acetonitrile.
-
Slow Addition: Add the NBS solution to the cooled phenol solution dropwise via a dropping funnel over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction's progress every 30 minutes using TLC.
-
Quenching: Once TLC indicates the complete consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir until any orange/yellow color disappears.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., gradient of ethyl acetate in hexane) to isolate the desired mono-brominated product.
References
- Choudhury, M. K., et al. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Wikipedia. (n.d.). N-Bromosuccinimide.
-
Sheehan, A., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]
- ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Brainly. (2023). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?
- Dietzler, A. J., & Bradley, K. B. (1969). Method for selectively brominating phenols. U.S. Patent No. 3,449,443. Google Patents.
-
Flores-Rojas, G. G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16866-16874. Available at: [Link]
-
Chow, Y. L., et al. (1984). The intermediates in the interaction of phenols with N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1381-1387. ResearchGate. Available at: [Link]
-
Jakšić, S., et al. (2013). Bromination of para-substituted phenols using the H₂O₂-HBr system or NBS in water as a reaction medium. Tetrahedron, 69(19), 3948-3954. ResearchGate. Available at: [Link]
- Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4.
- Johnston, H. W. (1970). Process for brominating phenols. U.S. Patent No. 3,546,302. Google Patents.
-
Quora. (2017). What is bromination of phenol? Available at: [Link]
-
Chemguide. (n.d.). Ring reactions of phenol. Available at: [Link]
- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Available at: [Link]
-
Song, W., et al. (2012). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 46(20), 11210-11217. ACS Publications. Available at: [Link]
-
Adams, R., & Marvel, C. S. (n.d.). p-BROMOPHENOL. Organic Syntheses. Available at: [Link]
-
ChemWis. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2023). 27.6: Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 5. brainly.com [brainly.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Purifying 5-Bromo-2-isopropyl-4-methoxy-phenol intermediates via column chromatography
Technical Support Center: Purifying 5-Bromo-2-isopropyl-4-methoxy-phenol
Welcome to the technical support guide for the purification of 5-Bromo-2-isopropyl-4-methoxy-phenol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the chromatographic purification of this and structurally similar phenolic intermediates. The unique combination of a halogen, bulky alkyl groups, and an acidic phenolic hydroxyl on an aromatic ring presents specific purification hurdles. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to empower you to solve problems systematically.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries. For more complex issues, please proceed to the Systematic Troubleshooting Guide .
Q1: What is the best stationary phase for purifying this bromophenol intermediate?
For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[1] However, the acidic nature of the phenolic -OH group can cause strong interactions with the slightly acidic silica surface, leading to issues like peak tailing.[2] If you encounter such problems, consider using neutral alumina or deactivating your silica gel.[3] For highly challenging separations, a reversed-phase C18 silica might offer a different selectivity profile.[4][5]
Q2: What mobile phase (eluent) system should I start with?
A good starting point for developing your Thin Layer Chromatography (TLC) method is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with:
-
Hexanes/Ethyl Acetate (EtOAc)
-
Toluene/Ethyl Acetate (EtOAc)
Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. For aromatic compounds, substituting hexanes with toluene can introduce beneficial π-π interactions, often improving separation between closely related aromatic impurities.[2] Aim for a retention factor (Rf) of 0.2-0.3 for the target compound on your TLC plate to ensure good separation on the column.[6][7]
Q3: How should I prepare and load my crude sample onto the column?
For optimal resolution, use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (typically 1-2 times the weight of your crude material), and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[8][9] This powder can then be carefully added to the top of your packed column. This method prevents overloading the top of the column and ensures a narrow starting band, which is critical for good separation.[9]
Q4: How can I visualize my compound on a TLC plate if it's not UV-active?
5-Bromo-2-isopropyl-4-methoxy-phenol contains an aromatic ring and should be visible under UV light (254 nm). If you need an alternative or confirmatory visualization method, you can use a chemical stain. After developing the TLC plate, let it dry completely and then dip it into one of the following stains:
-
Potassium Permanganate (KMnO₄) stain: Excellent for compounds that can be oxidized, including phenols. It yields yellow spots on a purple background.
-
Ferric Chloride (FeCl₃) stain: A classic test for phenols, often producing blue, green, or purple spots.[10][11]
Systematic Troubleshooting Guide
This guide is organized by the specific problem (symptom) you are observing during your chromatography experiment.
Symptom 1: Compound is Stuck at the Origin (Rf ≈ 0) or Won't Elute from the Column
This is a common issue with polar compounds, especially phenols, on silica gel. The phenolic hydroxyl group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Recommended Solution |
| Mobile Phase Polarity is Too Low | The eluent lacks the strength to displace the polar analyte from the polar stationary phase.[1] Solution: Gradually increase the polarity of your mobile phase. If using Hexanes/EtOAc, increase the percentage of EtOAc. If separation is still poor, consider switching to a more polar solvent system like Dichloromethane (DCM)/Methanol (MeOH) . Start with 1-2% MeOH in DCM and increase as needed.[2] |
| Strong Acid-Base Interaction | The acidic phenol is binding irreversibly to the acidic silica gel. Solution: Add a small amount of a competitive hydrogen bond acceptor or a base to your mobile phase to disrupt this interaction. A common and effective choice is 0.5-1% triethylamine (TEA) in your eluent.[6] Note: Ensure your compound is stable to basic conditions first. |
| Incorrect Stationary Phase | Standard silica is too acidic for your compound. Solution: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[3] |
Symptom 2: Poor Separation or Co-elution with an Impurity
This indicates that the selectivity of your chromatographic system is insufficient to resolve the target compound from one or more impurities.
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Recommended Solution |
| Mobile Phase is Too Polar | A high-polarity eluent moves all compounds too quickly, preventing differential migration. The Rf of your target compound is likely > 0.5. Solution: Decrease the polarity of your mobile phase. A lower Rf value (ideally 0.2-0.3) on TLC provides more "column lengths" for separation to occur.[7] |
| Insufficient System Selectivity | The chosen solvent system interacts with the analyte and impurities in a similar way. Solution 1 (Change Solvent System): If using Hexanes/EtOAc, try a system with different selectivity, such as Toluene/EtOAc or DCM/Acetone . The different solvent properties can alter the interactions and improve resolution.[2][12] Solution 2 (Gradient Elution): Start with a low-polarity mobile phase and gradually increase the polarity during the run. This keeps non-polar impurities moving while holding back more polar ones, sharpening peaks and improving resolution.[6][12] |
| Column Overloading | Too much sample has been loaded, exceeding the capacity of the stationary phase and causing bands to broaden and overlap. Solution: Reduce the amount of crude material loaded onto the column. A general rule is to use a mass ratio of stationary phase to crude sample of at least 30:1 to 50:1 for moderately difficult separations.[1] |
Symptom 3: Significant Peak Tailing or Streaking
Tailing is observed when a compound's elution band is asymmetrical, with a "tail" extending from the back of the peak. This is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase.
dot
Caption: Causes and solutions for peak tailing in phenol chromatography.
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Recommended Solution |
| Acidic Phenol-Silica Interaction | The primary cause of tailing for phenols. A fraction of the analyte molecules bind very strongly to acidic sites on the silica, eluting more slowly than the bulk material.[2] Solution 1 (Modifier): Add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA is a stronger base and will preferentially bind to the acidic silica sites, effectively "masking" them from your phenolic compound.[6] Solution 2 (Acidify): In some cases, adding a small amount of acetic acid or formic acid can improve peak shape by suppressing the deprotonation of the phenolic -OH, ensuring it exists in a single, less polar form.[13][14] Caution: Test for compound stability first. |
| Channeling in the Column | Poorly packed silica can create channels where the solvent flows faster, leading to band distortion. Solution: Ensure your column is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing helps create a homogenous bed.[9] Dry loading the sample also helps prevent disturbance of the column bed.[8] |
Symptom 4: Suspected Compound Degradation on the Column
If you observe the appearance of new, unexpected spots on your TLC analysis of the collected fractions, or if your overall recovery is very low despite the compound eluting, degradation may be occurring.
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Recommended Solution |
| Acid-Catalyzed Decomposition | The acidic silica surface can catalyze decomposition reactions, especially with prolonged contact time.[15] Solution 1 (Speed): Run the purification as quickly as possible (flash chromatography) to minimize the compound's residence time on the column.[6] Solution 2 (Deactivation): Use deactivated silica gel. See Protocol 3 for a detailed procedure. This neutralizes the most reactive acidic sites.[6] Solution 3 (Alternative Stationary Phase): Switch to a non-acidic stationary phase like neutral alumina or Florisil.[3][15] |
| Oxidation | Phenols can be susceptible to oxidation, which may be catalyzed by impurities on the silica or exposure to air over a long purification run. Solution: Use fresh, high-purity solvents and silica. If oxidation is highly suspected, consider running the column under a positive pressure of an inert gas like nitrogen or argon. |
Detailed Experimental Protocols
Protocol 1: General Workflow for Purification
This protocol outlines the standard procedure from crude product to purified intermediate.
dot
Caption: Standard workflow for purifying an intermediate via column chromatography.
Protocol 2: Packing and Running a Silica Gel Column (Slurry Method)
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (approx. 0.5 cm) of sand.[1]
-
Make Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase until a consistent, pourable slurry is formed. Swirl to remove air bubbles.[1]
-
Packing: Clamp the column vertically. Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Settling: Gently tap the side of the column with a piece of rubber tubing to ensure the silica packs into a dense, uniform bed.[9] Add more solvent as needed, never allowing the silica bed to run dry.
-
Finalize Bed: Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during solvent addition.[1]
-
Loading: Drain the solvent until it is just level with the top layer of sand. Carefully add your dry-loaded sample to the top of the column.
-
Elution: Gently add your mobile phase, open the stopcock, and begin collecting fractions. Apply positive pressure ("flash" chromatography) for a faster, more efficient separation.[8]
Protocol 3: Deactivating Silica Gel
This procedure reduces the acidity of silica gel, making it more suitable for sensitive compounds.[6]
-
Prepare a mobile phase solution containing 1-2% triethylamine (TEA) . For example, for 1 L of 90:10 Hexanes:EtOAc, you would use 890 mL Hexanes, 100 mL EtOAc, and 10 mL TEA.
-
Pack the column with silica gel as you normally would, but using this TEA-containing solvent.
-
Flush the packed column with at least two column volumes of this solvent. This allows the TEA to bind to the active acidic sites.
-
You can now proceed to run the column using either the same TEA-containing eluent or your original mobile phase without TEA. The silica is now considered "deactivated."
References
-
Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.
-
ResearchGate. (2013). Column chromatography of phenolics?
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
-
Gaspar, E. M., & Lucena, A. F. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules.
-
Liner, S., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.
-
Baiocchi, C., et al. (1983). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. Journal of Chromatographic Science.
-
Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN.
-
BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
-
Troubleshooting Guide. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
-
Column chromatography. (n.d.).
-
Loh, P. S., et al. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review. Water Practice & Technology.
-
Wyndham, K., et al. (2014). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
-
Google Patents. (2009). WO2009080338A1 - Purification of phenol.
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?
-
ResearchGate. (2015). How can I remove phenol-compounds from wast water without removing other organic compounds like lipids, amino acids, etc?
-
Molo, M. G., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules.
-
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
-
Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. (n.d.).
-
Amato, D. V., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules.
-
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
Thin Layer Chromatography (TLC). (n.d.).
-
Magritek. (n.d.). Column Chromatography.
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography.
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
-
Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.).
-
BenchChem. (2025). Technical Support Center: Bromination of Phenol.
-
Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE.
Sources
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Validation & Comparative
1H NMR Structural Validation: 5-Bromo-2-isopropyl-4-methoxy-phenol
Topic: 1H NMR Spectral Analysis of 5-Bromo-2-isopropyl-4-methoxy-phenol Content Type: Technical Comparison Guide & Structural Validation Protocol
A Comparative Guide for Regiochemical Verification
Executive Summary & Application Scope
In pharmaceutical intermediate synthesis, the bromination of activated phenols is highly sensitive to steric and electronic directing effects.[1] For the target molecule 5-Bromo-2-isopropyl-4-methoxy-phenol , the primary challenge is not just identifying functional groups, but proving the regiochemistry of the bromine insertion.[2]
This guide serves as a comparative analysis tool for researchers. It contrasts the target molecule’s spectral "performance" (resolution and peak topology) against its most common synthetic byproduct (the 3-bromo isomer) and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) for optimal proton assignment.[1][2]
Key Performance Indicators (KPIs) for this Analysis:
-
Regio-differentiation: Distinguishing para-positioned aromatic protons (Target) vs. ortho-positioned protons (Isomer).
-
Labile Proton Resolution: Optimizing solvent choice to visualize the phenolic -OH.[2]
-
Steric Verification: Confirming the integrity of the isopropyl group post-bromination.[2]
Structural Analysis & Prediction Logic
Before acquiring data, the "Authoritative Grounding" requires a theoretical baseline.[1] The target molecule is a tetra-substituted benzene ring.[2]
The "Why" Behind the Signals[2]
-
Symmetry: The molecule is asymmetric, but the substitution pattern isolates the two remaining aromatic protons (H3 and H6).[1]
-
Electronic Environment:
-
H3: Located between the Isopropyl and Methoxy groups.[2] The Methoxy group is a strong electron donor (shielding), pushing this signal upfield.[1]
-
H6: Located between the Hydroxyl and Bromine groups.[2] The Bromine is electron-withdrawing (deshielding), pushing this signal downfield relative to H3.[1][2]
-
Visualization: Structural Mapping
The following diagram maps the atomic connectivity and expected logic flow for assignment.
Figure 1: Structural logic flow for chemical shift prediction and isomer differentiation.
Comparative Analysis: The "Alternatives"
In drug development, proving you do not have the impurity is as important as proving you have the target.[1]
Comparison 1: Target vs. Regioisomer (3-Bromo)
The bromination of 2-isopropyl-4-methoxyphenol can theoretically occur at position 3 (between iPr and OMe) or position 5 (next to OH).[1][2]
| Feature | Target: 5-Bromo Isomer | Alternative: 3-Bromo Isomer | Scientific Rationale |
| Aromatic Multiplicity | Two Singlets (s) | Two Doublets (d) | In the 5-Br isomer, H3 and H6 are para (J < 1 Hz).[1][2] In the 3-Br isomer, H5 and H6 are ortho (J ≈ 8–9 Hz).[1][2] |
| H3 Shift | ~6.5 ppm | N/A (Substituted) | The 5-Br isomer retains the highly shielded H3 proton next to the OMe group.[2] |
| Steric Indicator | Sharp Isopropyl signals | Broadened/Shifted iPr | Placing a large Bromine at C3 (ortho to Isopropyl) causes steric clash, often broadening the methine septet.[1] |
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dictates the visibility of the phenolic proton.[2]
| Parameter | Solvent: CDCl₃ | Solvent: DMSO-d₆ | Recommendation |
| -OH Signal | Broad singlet or invisible (variable ppm) | Sharp singlet (9.0–10.0 ppm) | Use DMSO-d₆ for full characterization to count all protons.[2] |
| Resolution | High resolution for aliphatic coupling | Viscosity causes slight line broadening | Use CDCl₃ if checking for subtle aliphatic impurities.[2] |
| Water Peak | ~1.56 ppm (usually distinct) | ~3.33 ppm (can overlap with OMe) | Be cautious of the OMe signal (3.7-3.8 ppm) near the water peak in wet DMSO.[1][2] |
Experimental Protocol & Data Tables
Methodology
-
Sample Prep: Dissolve 10–15 mg of compound in 0.6 mL of DMSO-d₆ (preferred for validation) or CDCl₃.
-
Acquisition: Standard 1H parameters (pulse angle 30°, relaxation delay d1 ≥ 1.0s).
-
Processing: Apply exponential window function (LB = 0.3 Hz) to resolve small couplings.
Predicted Spectral Data (Reference Table)
Based on additive chemical shift principles for benzene derivatives.
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| OH | Phenolic -OH | 9.4 – 9.8 | s (br) | 1H | - | Deshielded by H-bonding (DMSO).[1][2] |
| H6 | Aromatic CH | 6.9 – 7.1 | s | 1H | - | Ortho to Br/OH.[2] Downfield singlet. |
| H3 | Aromatic CH | 6.5 – 6.7 | s | 1H | 1H | Ortho to OMe/iPr.[2] Upfield singlet. |
| OMe | Methoxy -OCH₃ | 3.7 – 3.8 | s | 3H | - | Characteristic sharp singlet.[2] |
| CH | Isopropyl -CH | 3.1 – 3.3 | sept | 1H | 6.9 | Methine proton.[2] |
| CH₃ | Isopropyl -CH₃ | 1.1 – 1.2 | d | 6H | 6.9 | Methyl doublet.[2] |
Note on "Singlets": H3 and H6 are para to each other. On high-field instruments (600 MHz+), you may observe a tiny para-coupling (J ~0.5 Hz), appearing as a broadened line or very fine doublet.[2] This confirms the target structure.
Decision Workflow (Self-Validating System)
Use this flowchart to interpret your raw data and make a "Go/No-Go" decision on the compound's identity.
Figure 2: Regiochemical decision tree for validating the bromination product.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for coupling constant logic).
-
Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Reich, H. J. (2024).[1] "Proton NMR Data - Chemical Shifts of Benzenes." University of Wisconsin-Madison Chemistry.[2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for additive chemical shift rules).
Sources
HPLC purity standards for 5-Bromo-2-isopropyl-4-methoxy-phenol
Title: Definitive Guide to HPLC Purity Standards for 5-Bromo-2-isopropyl-4-methoxy-phenol: Qualification, Selection, and Analysis
Introduction
In the synthesis of SGLT2 inhibitors and complex pharmaceutical intermediates, 5-Bromo-2-isopropyl-4-methoxy-phenol serves as a critical building block. Its structural integrity—specifically the position of the bromine atom relative to the isopropyl and methoxy groups—directly dictates the regioselectivity of subsequent coupling reactions (e.g., lithiation or Suzuki coupling).
Using an incorrect or low-purity reference standard for this molecule can lead to "ghost peaks" in API release testing or, worse, the undetected carryover of regioisomeric impurities that possess different toxicological profiles.
This guide objectively compares the performance of different standard grades (CRM vs. Analytical vs. Research) and provides a self-validating HPLC protocol designed to separate this molecule from its critical impurities: the des-bromo precursor (2-isopropyl-4-methoxyphenol) and the over-brominated byproduct (3,5-dibromo analogue).
Part 1: The Comparative Landscape (Standard Selection)
Not all standards are created equal.[1][2] For a critical intermediate like 5-Bromo-2-isopropyl-4-methoxy-phenol, the choice of standard grade dictates the validity of your quantitative data.
Comparative Analysis of Purity Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research/Reagent Grade |
| Primary Use | GMP Batch Release, Method Validation, ISO 17025 Accreditation. | Routine QC, Stability Studies, In-Process Control. | Early-stage R&D, Synthesis Optimization. |
| Traceability | SI-Traceable (NIST/BAM). Unbroken chain of comparison. | Traceable to a CRM or primary standard (Internal). | Often undefined; manufacturer's CoA only. |
| Uncertainty | Explicitly Stated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability data.[3][4] | Purity provided (e.g., >99%), but uncertainty budget often missing. | "Approximate" (e.g., >95% or >98%). No uncertainty data. |
| Cost/Availability | High / Low Availability (Custom synthesis often required). | Moderate / Moderate Availability. | Low / High Availability. |
| Risk Profile | Low. Defensible in regulatory audits (FDA/EMA). | Medium. Requires in-house verification against a primary source if used for release. | High. Risk of isomeric contamination (e.g., 3-bromo isomer). |
Expert Insight: For 5-Bromo-2-isopropyl-4-methoxy-phenol, a Research Grade standard is often contaminated with the des-bromo starting material due to incomplete bromination. If you use this grade to calibrate your HPLC, you will systematically underestimate the impurity levels in your process samples.
Part 2: Method Development Strategy (The Science)
To accurately analyze this lipophilic, halogenated phenol, we must address two chemical challenges:
-
Phenolic Acidity: The phenolic -OH (pKa ~10) can ionize, causing peak tailing on silica columns.
-
Halogen Selectivity: Separating the 5-bromo target from a potential 3-bromo regioisomer requires a stationary phase that interacts with the electron-dense bromine atom.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
-
C18 (Octadecyl): Relies purely on hydrophobic interaction. It effectively retains the molecule but often fails to resolve the regioisomers (position of the Br atom) because their hydrophobicity is nearly identical.
-
Phenyl-Hexyl: The Best Choice. The phenyl ring in the stationary phase engages in
interactions with the aromatic ring of the analyte. The electron-withdrawing bromine atom alters the -electron density, allowing the Phenyl-Hexyl column to discriminate between the 5-bromo and 3-bromo isomers based on electronic differences, not just hydrophobicity.
Mobile Phase Logic
-
Acid Modifier: Phosphoric acid (0.1%) is preferred over Formic acid for UV detection (lower background at low wavelengths). It suppresses ionization, keeping the phenol in its neutral, protonated form for sharp peak shape.
-
Organic Modifier: Acetonitrile is preferred over Methanol to reduce system pressure and prevent potential hydrogen-bonding complications with the methoxy group.
Part 3: Experimental Protocol (Self-Validating System)
This protocol includes a System Suitability Test (SST) that validates the standard's performance before every run.
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
, (e.g., Phenomenex Luna or Waters XSelect). -
Mobile Phase A:
in Water. -
Flow Rate:
. -
Column Temp:
. -
Detection: UV @
(Phenol absorption max) and (impurity check). -
Gradient:
-
0.0 min: 40% B
-
15.0 min: 85% B
-
15.1 min: 40% B
-
20.0 min: Stop
-
Standard Preparation (The "Bracketing" Method)
-
Stock Solution: Dissolve
of 5-Bromo-2-isopropyl-4-methoxy-phenol Reference Standard in Acetonitrile ( ). -
Sensitivity Solution (LOQ Check): Dilute Stock 1:2000 to obtain
.-
Requirement: Signal-to-Noise (S/N) ratio must be
.
-
-
Resolution Solution (Critical): Spike the Stock solution with
w/w of the precursor 2-isopropyl-4-methoxyphenol .-
Requirement: Resolution (
) between the Precursor (Des-bromo) and Target (5-Bromo) must be .
-
Expected Retention Times (Relative)
-
Des-bromo precursor: ~0.85 RRT (Elutes earlier; less hydrophobic).
-
Target (5-Bromo): 1.00 RRT.
-
Di-bromo impurity: ~1.25 RRT (Elutes later; highly hydrophobic).
Part 4: Visualization & Workflows
Diagram 1: The Standard Qualification Workflow
This flowchart illustrates the decision matrix for qualifying an in-house standard if a commercial CRM is unavailable.
Caption: Workflow for establishing a traceable Reference Standard when commercial CRMs are unavailable, utilizing the Mass Balance approach.
Diagram 2: HPLC Separation Mechanism (Phenyl-Hexyl)
Visualizing why the Phenyl-Hexyl column is superior for this specific halogenated aromatic.
Caption: Mechanistic basis for selectivity: The Phenyl-Hexyl phase discriminates between bromine positions via pi-pi electron interactions.
Part 5: Impurity Profiling Data
The following table summarizes the expected performance of the recommended Phenyl-Hexyl method versus a standard C18 method.
| Parameter | Generic C18 Method | Optimized Phenyl-Hexyl Method | Why it Matters |
| Resolution (Target vs. Des-bromo) | ~1.5 (Baseline separation marginal) | > 3.0 (Excellent) | Ensures accurate quantitation of the starting material. |
| Peak Symmetry (Tailing Factor) | 1.3 - 1.5 (Tailing due to phenol) | 0.9 - 1.1 (Sharp) | Tailing peaks mask small impurities eluting on the tail. |
| Selectivity ( | 1.02 (Co-elution likely) | 1.08 (Separated) | Critical for confirming the bromine is in the 5-position. |
| Run Time | 25 minutes | 20 minutes | Higher efficiency for batch release testing. |
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Phenomenex. High Performance Liquid Chromatography (HPLC) Method Development Guide for Phenyl-Hexyl Phases. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Reference Materials (CRMs) vs. Standard Reference Materials (SRMs). Available at: [Link]
-
Sielc Technologies. HPLC Separation of Brominated Phenols (Methodology Basis). Available at: [Link]
Sources
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenol, 5-bromo-2-methoxy- | SIELC Technologies [sielc.com]
A Comparative-Analysis of P2X3 Antagonist Potency Derived from Diverse Phenolic Intermediates
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The P2X3 Receptor as a Therapeutic Target in Chronic Cough
The P2X3 receptor, an ATP-gated ion channel primarily located on sensory nerve fibers, has emerged as a critical target in the treatment of refractory or unexplained chronic cough.[1] In the airways, irritation or inflammation triggers the release of adenosine triphosphate (ATP) from epithelial cells.[1] This ATP then binds to P2X3 receptors on vagal afferent C-fibers, leading to the sensitization and activation of the cough reflex.[1] P2X3 antagonists function by blocking this ATP-P2X3 signaling pathway, thereby mitigating the hypersensitivity of the cough reflex.[1]
The development of potent and selective P2X3 antagonists has been a significant focus of medicinal chemistry efforts. Phenolic intermediates have proven to be a versatile starting point for the synthesis of various P2X3 antagonist scaffolds. This guide provides an in-depth comparison of the potency of P2X3 antagonists derived from different phenolic starting materials, supported by experimental data and methodological insights.
The Role of Phenolic Scaffolds in P2X3 Antagonist Design
The phenolic hydroxyl group and the phenyl ring itself are crucial pharmacophoric features for many P2X3 antagonists. The hydroxyl group can act as a key hydrogen bond donor or acceptor, interacting with specific residues in the P2X3 receptor binding pocket. The phenyl ring serves as a scaffold to which other functional groups can be attached to optimize potency, selectivity, and pharmacokinetic properties.[2]
However, the phenolic moiety can also present challenges, such as rapid metabolism and poor oral bioavailability. Consequently, medicinal chemists have explored various bioisosteric replacements for the phenol group to enhance the drug-like properties of these antagonists.[2]
Comparative Potency of P2X3 Antagonists
The potency of P2X3 antagonists is typically determined using in vitro assays that measure the inhibition of ATP-induced responses in cells expressing the P2X3 receptor. Common methods include calcium influx assays and whole-cell patch-clamp electrophysiology.[3][4] The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency.
Gefapixant and its Analogs: A First-in-Class Example
Gefapixant (formerly MK-7264 or AF-219) is a first-in-class, selective P2X3 receptor antagonist that has undergone extensive clinical evaluation for the treatment of refractory chronic cough.[5][6] Its development has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. The synthesis of Gefapixant involves a multi-step process starting from a methoxyphenol derivative.[7][8][9][10]
In Phase 3 clinical trials, Gefapixant at a dose of 45 mg twice daily demonstrated a significant reduction in 24-hour cough frequency compared to placebo.[11] However, a notable side effect associated with Gefapixant is taste disturbance, including ageusia, dysgeusia, and hypogeusia.[11][12] This is thought to be due to the antagonist's activity at the P2X2/3 heterotrimeric receptor, which is involved in taste perception.[13]
| Compound | Target(s) | IC50 (human P2X3) | Key Features | Reference(s) |
| Gefapixant | P2X3, P2X2/3 | Potent | First-in-class, clinically evaluated for chronic cough | [6][11] |
| AF-353 | P2X3, P2X2/3 | pIC50 8.06 (hP2X3), 7.41 (hP2X2/3) | Orally bioavailable, potent and selective | [3][4] |
Pyrrolinone Derivatives: A Novel Class of Antagonists
Researchers at Shionogi identified a novel class of P2X3 receptor antagonists based on a pyrrolinone scaffold. One notable example is 5-cyclohexyl-3-hydroxy-1-(4-(isoxazol-4-yl)phenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, which exhibited a potent IC50 of 0.025 μM for the P2X3 receptor.[14][15] This class of compounds demonstrates the potential for discovering highly potent antagonists with different core structures.
Selectivity and the Challenge of Taste-Related Side Effects
A significant challenge in the development of P2X3 antagonists is achieving selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor to minimize taste-related side effects.[12][13] Several newer P2X3 antagonists have been developed with the aim of improving this selectivity profile.
-
Eliapixant (BAY 1817080): This antagonist has been shown to be selective for the P2X3 receptor and has been evaluated in clinical trials for various conditions, including refractory chronic cough and endometriosis.[16][17]
-
Camlipixant (BLU-5937): Developed as a highly selective P2X3 antagonist, Camlipixant has shown promise in reducing cough frequency with a lower incidence of taste disturbances compared to less selective antagonists.[1][18][19]
-
Filapixant: In vitro studies have demonstrated its pharmacodynamic activity, though taste-related side effects were observed at higher doses in clinical studies.[20]
-
Sivopixant: Another selective P2X3 antagonist that has been clinically evaluated.[21]
-
S-600918: This antagonist has high selectivity for the P2X3 homotrimer and has shown a reduced incidence of taste-related adverse events in clinical trials.[22]
A network meta-analysis of five P2X3 receptor antagonists (gefapixant, sivopixant, eliapixant, camlipixant, and filapixant) found that at safe doses, gefapixant had a favorable risk-benefit profile.[21] However, it also had the highest prevalence of taste disturbance.[21] Camlipixant showed initial promise, with further investigation in Phase III trials underway.[21]
Experimental Methodologies
In Vitro Potency and Selectivity Assays
The potency and selectivity of P2X3 antagonists are crucial parameters that guide drug development. Here are detailed protocols for key in vitro experiments.
1. Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput assay is commonly used to screen and characterize P2X3 receptor antagonists.
-
Principle: Cells expressing the P2X3 receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the P2X3 receptor by an agonist (e.g., ATP or its stable analog α,β-methylene ATP) leads to an influx of extracellular calcium, causing an increase in fluorescence. Antagonists will inhibit this fluorescence increase in a dose-dependent manner.
-
Protocol:
-
Cell Culture: Culture a stable cell line expressing human P2X3 receptors (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in a FLIPR instrument. Simultaneously add a pre-determined concentration of the P2X3 agonist (e.g., EC80 concentration of α,β-meATP) to all wells and measure the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured. The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel function and is considered the gold standard for characterizing ion channel modulators.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing P2X3 receptors. The membrane potential is clamped at a set value, and the current flowing through the P2X3 channels in response to agonist application is measured. Antagonists will reduce the magnitude of this current.
-
Protocol:
-
Cell Preparation: Use cells expressing the P2X3 receptor, either from a stable cell line or acutely dissociated primary sensory neurons.[3]
-
Recording Setup: Place the cells in a recording chamber on an inverted microscope. Use a micromanipulator to position the patch pipette onto a single cell.
-
Seal Formation and Whole-Cell Configuration: Apply gentle suction to form a giga-ohm seal. A further pulse of suction ruptures the cell membrane, achieving the whole-cell configuration.
-
Agonist and Antagonist Application: Apply the P2X3 agonist (e.g., α,β-meATP) to the cell using a rapid perfusion system to evoke an inward current. To test for antagonism, pre-apply the antagonist for a set duration before co-applying it with the agonist.
-
Data Acquisition and Analysis: Record the current responses using an amplifier and digitizer. The peak current amplitude in the presence of the antagonist is compared to the control response to determine the percentage of inhibition. IC50 values are determined by testing a range of antagonist concentrations.
-
Signaling and Experimental Workflow Diagrams
Conclusion
The development of P2X3 receptor antagonists derived from phenolic intermediates has led to significant advancements in the potential treatment of refractory chronic cough. While early antagonists like Gefapixant have demonstrated clinical efficacy, the challenge of taste-related side effects has spurred the development of more selective compounds. The ongoing research into novel scaffolds and bioisosteric replacements for the phenolic moiety continues to refine the potency and selectivity of these antagonists, offering hope for more effective and better-tolerated therapies. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these promising therapeutic agents.
References
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Dicpinigaitis, P. V., McGarvey, L. P., & Canning, B. J. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 198(5), 725–730. Retrieved from [Link]
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McGarvey, L., et al. (2022). Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials. The Lancet, 399(10328), 909-923. Retrieved from [Link]
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Dicpinigaitis, P., McGarvey, L. P., & Canning, B. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 198(5), 725-730. Retrieved from [Link]
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Patsnap. (2025). What's the latest update on the ongoing clinical trials related to P2X3? Synapse. Retrieved from [Link]
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Liu, P., et al. (2024). P2X3 Receptor Antagonist Eliapixant in Phase I Clinical Trials: Safety and Inter-ethnic Comparison of Pharmacokinetics in Healthy Chinese and Japanese Participants. Clinical Drug Investigation, 44(8), 649-659. Retrieved from [Link]
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Morice, A. H., et al. (2022). Treatment of Chronic Cough: P2X3 Receptor Antagonists and Beyond. Pharmacology & Therapeutics, 231, 107984. Retrieved from [Link]
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Morice, A. H., et al. (2022). Treatment of chronic cough: P2X3 receptor antagonists and beyond. Pharmacology & Therapeutics, 231, 107984. Retrieved from [Link]
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Abdelrahman, A. (2017). Syntheses and structure-activity relationships of novel P2X3 receptor antagonists. University of Bonn. Retrieved from [Link]
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Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology, 160(6), 1387–1398. Retrieved from [Link]
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Niimi, A. (2019). ERS 2019 – Novel P2X3 Receptor Antagonist S-600918 in Chronic Cough. touchRESPIRATORY. Retrieved from [Link]
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Muccino, D., & Green, S. (2019). Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough. Pulmonary Pharmacology & Therapeutics, 56, 75-78. Retrieved from [Link]
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Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology, 160(6), 1387-1398. Retrieved from [Link]
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Khera, S., & Klebl, B. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of the phenol derivative 72 and its bioisosteres 73 and 74. Retrieved from [Link]
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Thach, T. T., et al. (2024). Mechanistic insights into the selective targeting of P2X3 receptor by camlipixant antagonist. Journal of Biological Chemistry, 108109. Retrieved from [Link]
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Spinaci, A., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561. Retrieved from [Link]
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Bayer. (2023). Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals, 16(5), 729. Retrieved from [Link]
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Fletcher, M. C. (2022). Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis. Purinergic Signalling, 18(1), 1-3. Retrieved from [Link]
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Kocienski, P. (2021). Synthesis of Gefapixant. Synfacts, 17(02), 123. Retrieved from [Link]
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Li, M., et al. (2022). P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. Biochemical and Biophysical Research Communications, 600, 114-120. Retrieved from [Link]
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Yamasaki, H., et al. (2024). Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. Chest. Retrieved from [Link]
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Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. Retrieved from [Link]
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Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports, 9(1), 2244. Retrieved from [Link]
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Allsopp, R. C., & Verkhratsky, A. (2021). Ion Selectivity in P2X Receptors: A Comparison between hP2X3 and zfP2X4. International Journal of Molecular Sciences, 22(24), 13506. Retrieved from [Link]
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Merck & Co. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process. Organic Process Research & Development, 24(11), 2534-2544. Retrieved from [Link]
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Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports, 9(1), 2244. Retrieved from [Link]
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Spinaci, A., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561. Retrieved from [Link]
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Kawasaki, T., et al. (2007). Structure-activity Relationship Studies of Spinorphin as a Potent and Selective Human P2X(3) Receptor Antagonist. Journal of Medicinal Chemistry, 50(18), 4543-4547. Retrieved from [Link]
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Merck & Co. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1. Organic Process Research & Development, 24(11), 2445-2452. Retrieved from [Link]
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Lambertucci, C., et al. (2015). Medicinal chemistry of P2X receptors: agonists and orthosteric antagonists. Current Medicinal Chemistry, 22(7), 915-928. Retrieved from [Link]
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Mansoor, S. E., et al. (2016). X-ray structures define human P2X3 receptor gating cycle and antagonist action. Nature, 538(7623), 66–71. Retrieved from [Link]
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Lambertucci, C., et al. (2015). Medicinal chemistry of P2X receptors: agonists and orthosteric antagonists. Current Medicinal Chemistry, 22(7), 915-28. Retrieved from [Link]
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Kim, J. (2017). Development & Structure-Activity Relationship Studies of Heterocyclic Compounds as Novel P2X3 Receptor Antagonists. GIST Scholar. Retrieved from [Link]
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Menard, T. (2022). Gefapixant Citrate: A Merck Process Green Synthesis Case Study. Denmark Group Meeting. Retrieved from [Link]
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Lambertucci, C., et al. (2015). Medicinal Chemistry Of P2X Receptors: Agonists And Orthosteric Antagonists. Current Medicinal Chemistry, 22(7), 915-928. Retrieved from [Link]
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Mansoor, S. E., et al. (2016). X-ray structures define human P2X(3) receptor gating cycle and antagonist action. Nature, 538(7623), 66-71. Retrieved from [Link]
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Morice, A., et al. (2022). Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study. Clinical Pharmacology in Drug Development, 11(7), 834-844. Retrieved from [Link]
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Morice, A., et al. (2022). Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study. Clinical Pharmacology in Drug Development, 11(7), 834-844. Retrieved from [Link]
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King, B. F., et al. (2000). Antagonism of ATP responses at P2X receptor subtypes by the pH indicator dye, Phenol red. British Journal of Pharmacology, 130(6), 1431-1438. Retrieved from [Link]
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Bayer. (2023). Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant. Clinical Pharmacokinetics, 62(10), 1437-1447. Retrieved from [Link]
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Lambertucci, C., et al. (2015). 激动剂和正位拮抗剂: P2X受体的药物化学. Current Medicinal Chemistry, 22(7), 915-928. Retrieved from [Link]
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Li, M., et al. (2022). A Second Drug Binding Site in P2X3. Biophysical Journal, 121(3), 455-465. Retrieved from [Link]
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QC testing protocols for 5-Bromo-2-isopropyl-4-methoxy-phenol raw materials
Strategic Guide for API Intermediate Qualification
Executive Summary & Strategic Context
5-Bromo-2-isopropyl-4-methoxy-phenol is a high-value halogenated building block, structurally positioned as a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and advanced agrochemicals. Its "performance" as a raw material is defined not by its end-use, but by its downstream reactivity profile .
In organometallic coupling reactions (Suzuki-Miyaura or Lithium-Halogen exchange) common to this class of drugs, the purity of this bromide is the rate-limiting factor for yield and enantiomeric excess.
The Core Challenge: The bromination of 2-isopropyl-4-methoxyphenol is highly sensitive to solvent effects and steric hindrance. Standard QC often fails to distinguish between the desired 5-bromo isomer and the thermodynamic 3-bromo or 6-bromo regioisomers. This guide compares the standard HPLC-UV approach against a higher-resolution GC-MS protocol, demonstrating why a dual-method strategy is essential for Pharma-Grade qualification.
Critical Quality Attributes (CQA) & Impurity Profiling
Before detailing protocols, we must map the "Enemy" – the impurities that kill downstream chemistry.
Impurity Formation Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the origin of critical regio-isomeric impurities that necessitate high-resolution QC.
Comparative Methodology: HPLC vs. GC
The industry standard for phenols is HPLC, but for halogenated isomers, Gas Chromatography (GC) often offers superior resolution.
Performance Comparison Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID/MS | Verdict |
| Primary Utility | Quantification of non-volatiles & salts. | Separation of structural isomers. | Complementary |
| Isomer Resolution | Moderate (Requires Phenyl-Hexyl columns). | Superior (Boiling point/Polarity diff). | GC Wins |
| Sample Prep | Minimal (Dissolve in ACN). | Minimal (Dissolve in DCM/MeOH). | Tie |
| Moisture Sensitivity | None (Aqueous mobile phase). | High (Wet samples degrade columns). | HPLC Wins |
| Detection Limit | ~0.05% (UV @ 280nm). | ~0.01% (FID). | GC Wins |
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC (The "Release" Method)
Rationale: Phenols are weak acids (pKa ~10). To prevent peak tailing and ensure consistent retention times, the mobile phase must be acidified to keep the molecule in its non-ionized protonated state.
Instrument: Agilent 1260 Infinity II or equivalent. Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm). Note: Phenyl phases provide better pi-pi selectivity for aromatic isomers than C18.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: 100% Acetonitrile (HPLC Grade).[1]
-
-
Gradient Program:
-
T=0 min: 40% B
-
T=15 min: 90% B
-
T=20 min: 90% B
-
T=20.1 min: 40% B (Re-equilibration)
-
-
Sample Prep: Dissolve 25 mg of raw material in 25 mL of ACN:Water (50:50). Sonicate for 5 mins.
-
Detection: UV at 280 nm (Phenol absorption max) and 220 nm (Bromine/Ring absorption).
-
System Suitability Criteria (Self-Validating):
-
Tailing Factor: < 1.5 (Critical for phenols).
-
Resolution (Rs): > 2.0 between Main Peak and nearest Isomer.
-
RSD: < 1.0% for 5 replicate injections.
-
Protocol B: GC-MS (The "Forensic" Method)
Rationale: This method is deployed when HPLC shows a single peak but downstream yield is low. It detects trace regioisomers that co-elute in liquid phase but separate in gas phase due to subtle boiling point differences caused by the bromine position.
Instrument: Shimadzu GC-2030 with Mass Spec. Column: DB-WAX UI (30m x 0.25mm, 0.25µm). Polar columns separate phenols better.
Step-by-Step Workflow:
-
Inlet: Split ratio 50:1, Temp 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Detection: MS Scan (m/z 50–500). Look for molecular ion parent peaks (M+ and M+2 for Bromine isotopes).
-
Key Identification Marker:
-
The 5-bromo isomer typically elutes after the 3-bromo isomer on a Wax column due to steric shielding of the hydroxyl group affecting hydrogen bonding with the stationary phase.
-
QC Decision Tree (Workflow)
This diagram illustrates the logic flow for accepting or rejecting a batch based on the combined data from both protocols.
Figure 2: Integrated Quality Control Decision Matrix ensuring no downstream failures.
Interpretation of Results & Troubleshooting
Scenario: High Purity on HPLC, Low Yield in Synthesis
-
Cause: Hidden regio-isomer.
-
Explanation: The 3-bromo isomer has a very similar polarity to the 5-bromo target. On a standard C18 column, they may co-elute.
-
Solution: Switch to Protocol B (GC-MS) or use a PFP (Pentafluorophenyl) HPLC column, which separates based on halogen positioning.
Scenario: Double Peaks in HPLC
-
Cause: Ionization issues.
-
Explanation: If the mobile phase pH is near the pKa of the phenol (~10), the molecule splits between ionized (phenolate) and neutral forms.
-
Solution: Verify Mobile Phase A is pH < 3.0 using Phosphoric Acid.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol (Structural Analog). Retrieved from [Link]
-
Phenomenex (2024). HPLC Method Development Guide for Phenols and Halogenated Aromatics. Retrieved from [Link]
- World Intellectual Property Organization (2016).Patent WO2016173551A1: Ipragliflozin preparation method (Citing brominated intermediates).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-isopropyl-4-methoxy-phenol
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The compound 5-Bromo-2-isopropyl-4-methoxy-phenol, a substituted halogenated phenol, requires meticulous handling due to its potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in principles of laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be a self-validating system, ensuring safety and integrity at every stage.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-isopropyl-4-methoxy-phenol may not always be readily available, we can infer its hazard profile by analyzing its structural components and data from analogous compounds.
-
Phenolic Core: Phenols are generally recognized as toxic and corrosive.[1] They can cause severe skin burns and eye damage.
-
Bromination: The presence of a bromine atom places this compound in the category of halogenated organic compounds.[2] Such compounds are often persistent in the environment and can generate hazardous byproducts like hydrobromic acid or dioxins if incinerated improperly.[3]
-
Substituent Groups: The isopropyl and methoxy groups modify the compound's solubility and reactivity but do not negate the primary hazards associated with the brominated phenol structure.
Based on these characteristics and data from similar chemicals, we can anticipate the following hazard classifications:
| Hazard Category | Anticipated Classification & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful. Phenols and their derivatives often exhibit toxicity if ingested, absorbed through the skin, or inhaled. | [4] |
| Skin Corrosion / Irritation | Expected to be a skin irritant or corrosive. The phenolic hydroxyl group is acidic and can denature proteins upon contact. | [4][5] |
| Serious Eye Damage / Irritation | Expected to cause serious eye irritation or damage. Direct contact with phenolic compounds can lead to severe and lasting injury. | [4][5][6] |
| Aquatic Toxicity | Likely harmful to aquatic life, potentially with long-lasting effects. Halogenated organic compounds are known for their environmental persistence. | [7] |
This initial assessment mandates that 5-Bromo-2-isopropyl-4-methoxy-phenol be treated as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[1][8]
Pre-Disposal Management: The Principle of Waste Minimization
Effective waste management begins with minimizing waste generation. This not only enhances safety and reduces environmental impact but also lowers disposal costs.[9]
-
Inventory Control: Purchase and use only the quantity of the chemical required for your specific project or experiment.[10] Periodically review chemical inventories to identify and dispose of unwanted or obsolete chemicals before they degrade into potentially more hazardous materials.[10]
-
Process Modification: Where scientifically feasible, consider modifying experimental protocols to use smaller quantities of the material or substitute it with a less hazardous alternative.[10]
Segregation and Containerization Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal.[11] Do not mix this waste stream with other chemical wastes unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Containerization Procedure:
-
Select an Appropriate Container:
-
Choose a container that is chemically compatible with halogenated phenols. High-Density Polyethylene (HDPE) or glass containers are generally suitable.[11] Avoid metal containers, as phenols can be corrosive.[1]
-
The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw-top cap.[8]
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "5-Bromo-2-isopropyl-4-methoxy-phenol". Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a solution (e.g., "5-Bromo-2-isopropyl-4-methoxy-phenol (~5g), Methanol (100mL)").
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Note the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
-
Fill the Container Safely:
-
Perform all waste transfers inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber recommended over standard nitrile gloves).[12]
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[13]
-
-
Store the Waste Container:
-
Keep the waste container tightly sealed when not in use.[9]
-
Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure the storage location has secondary containment (such as a spill tray) to capture any potential leaks.[10]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]
-
Final Disposal Pathway: Professional Management
As a halogenated organic compound, 5-Bromo-2-isopropyl-4-methoxy-phenol must be disposed of through a licensed hazardous waste management company. This process is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" responsibility for the waste generator.[14]
Workflow for Professional Disposal:
-
Accumulation: Collect the waste in your laboratory's satellite accumulation area according to the protocol in Section 3. Do not exceed storage limits (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).[10]
-
Request Pickup: Once the container is full or your project is complete, submit a chemical waste collection request to your institution's EHS department.
-
Professional Handling: The EHS department will coordinate with a licensed hazardous waste vendor to transport, treat, and dispose of the material in a compliant manner. The most common disposal method for this type of waste is high-temperature incineration in a specialized hazardous waste facility equipped with scrubbers to neutralize acidic gases like HBr.[3]
The following diagram illustrates the decision-making process for handling this chemical waste stream.
Caption: Decision workflow for the disposal of 5-Bromo-2-isopropyl-4-methoxy-phenol.
Emergency Procedures: Spill Management
Accidents can happen, and immediate, correct action is vital to mitigate risks.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large, in a poorly ventilated area, or you feel unwell.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all nearby sources of ignition.
-
Assess and Act (If Trained):
-
For small spills of solid material, gently sweep it up and place it into a labeled hazardous waste container.[15] Avoid creating dust.
-
For small liquid spills, use a chemical spill kit with an absorbent material (like vermiculite or sand) to contain and absorb the spill.[1]
-
Place all contaminated cleanup materials into a sealed, properly labeled hazardous waste container.[10]
-
-
Seek Professional Help: For large spills or any spill you are not comfortable or trained to handle, evacuate the area, close the doors, and contact your institution's emergency EHS number or local emergency services.[10]
By adhering to this comprehensive guide, you ensure that the disposal of 5-Bromo-2-isopropyl-4-methoxy-phenol is conducted in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
